Chemical and physical properties of 2-Amino-2-(2,4-dichlorophenyl)ethanol
Chemical and physical properties of 2-Amino-2-(2,4-dichlorophenyl)ethanol
Topic: Chemical and physical properties of 2-Amino-2-(2,4-dichlorophenyl)ethanol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Critical Chiral Building Block for Medicinal Chemistry
Introduction & Chemical Identity
2-Amino-2-(2,4-dichlorophenyl)ethanol is a specialized geminal amino-alcohol intermediate distinct from the more common vicinal isomers used in adrenergic agonist synthesis. Unlike its regioisomer (2-amino-1-arylethanol), this compound features the amine and the dichlorophenyl moiety on the same carbon atom (C2), with the primary hydroxyl group at C1.
This structural arrangement—a
Chemical Descriptors
| Property | Detail |
| IUPAC Name | 2-Amino-2-(2,4-dichlorophenyl)ethanol |
| CAS Number | 1184839-78-8 (Free Base); 2061980-13-8 (HCl Salt) |
| Molecular Formula | |
| Molecular Weight | 206.07 g/mol (Free Base); 242.53 g/mol (HCl Salt) |
| SMILES | OCC(c1ccc(cc1Cl)Cl)N |
| InChI Key | VWMOCFARWTYBNT-UHFFFAOYSA-N |
| Stereochemistry | Contains one chiral center at C2.[1][2][3][4][5] Available as racemate or enantiopure (R/S) forms. |
Physicochemical Profile
The physical behavior of 2-Amino-2-(2,4-dichlorophenyl)ethanol is dominated by the electron-withdrawing nature of the chlorine atoms and the hydrogen-bonding potential of the amino-alcohol motif.
Key Physical Properties
| Parameter | Value / Characteristic | Context for Researchers |
| Appearance | White to off-white crystalline solid | Indicates high purity; yellowing suggests oxidation of the amine. |
| Melting Point | 145–150 °C (HCl salt) | High lattice energy due to salt formation; free base melts lower (~80-90°C). |
| Solubility | DMSO (>20 mg/mL), Methanol, Ethanol | Poor water solubility for the free base; HCl salt is water-soluble. |
| pKa (Calculated) | ~8.5 (Amine), ~14.5 (Alcohol) | The amine is less basic than unsubstituted analogs due to the inductive effect of the dichlorophenyl ring. |
| LogP | ~1.8 – 2.1 | Moderate lipophilicity; crosses biological membranes effectively. |
| Hygroscopicity | Low (Free Base); Moderate (HCl Salt) | Store desiccated; HCl salt can absorb atmospheric moisture. |
Synthetic Methodology
The synthesis of gem-amino alcohols requires a fundamentally different approach than the standard phenacyl bromide reduction used for vicinal isomers. The most robust route for the 2-amino-2-aryl scaffold is the Modified Strecker Synthesis followed by selective reduction.
Critical Design Consideration: Preventing Dechlorination
-
Risk: The 2,4-dichlorophenyl ring is susceptible to hydrodehalogenation (loss of Cl) if catalytic hydrogenation (Pd/C, H2) is attempted.
-
Solution: Use hydride reducing agents (e.g., Borane-THF or
at controlled temperatures) rather than catalytic hydrogenation to preserve the halogenation pattern.
Protocol: Strecker-Reduction Pathway
-
Strecker Reaction: Condensation of 2,4-dichlorobenzaldehyde with
and ammonia (or amines) to form the -aminonitrile. -
Hydrolysis: Acidic hydrolysis of the nitrile yields 2-Amino-2-(2,4-dichlorophenyl)acetic acid (a phenylglycine analog).
-
Chehoselective Reduction: Reduction of the carboxylic acid to the primary alcohol.
Step-by-Step Workflow:
-
Nitrile Formation: React 2,4-dichlorobenzaldehyde (1.0 eq) with
(2.0 eq) and (1.2 eq) in Methanol/Water at RT for 12h. Caution: HCN generation risk. -
Acid Hydrolysis: Reflux the crude nitrile in 6M HCl for 4 hours. Precipitate the amino acid intermediate.
-
Reduction: Suspend the amino acid in dry THF. Add
complex (3.0 eq) dropwise at 0°C. Reflux for 2h. -
Quench: Carefully quench with MeOH, then 1M NaOH. Extract with EtOAc.[6]
Figure 1: Synthetic workflow for the gem-amino alcohol scaffold, prioritizing halogen preservation.
Reactivity & Applications in Drug Design
This compound serves as a "chiral pool" equivalent for synthetic chemists. Its reactivity is defined by the 1,2-amino alcohol motif.
A. Heterocycle Formation (Oxazolines)
Reacting the amino-alcohol with carboxylic acids or nitriles under dehydrating conditions yields oxazolines .
-
Application: Oxazolines are bioisosteres for amides and esters in drug discovery, offering improved metabolic stability.
-
Mechanism:[6][7][8] Acylation of the amine
Cyclization onto the alcohol Dehydration.
B. Chiral Resolution Agents
Due to the proximity of the bulky dichlorophenyl group to the amine, this molecule is an excellent chiral auxiliary .
-
Usage: It can be used to resolve racemic carboxylic acids via diastereomeric salt formation.
C. Metabolic Stability
The 2,4-dichloro substitution blocks the primary sites of metabolic oxidation on the phenyl ring (positions 2 and 4 are blocked; position 6 is sterically hindered).
-
Outcome: Drugs incorporating this scaffold typically exhibit longer half-lives than their unsubstituted phenyl analogs.
Figure 2: Reactivity profile and downstream applications of the scaffold.
Handling, Safety & Storage
Signal Word: WARNING Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[9]
Storage Protocols
-
Temperature: Store at 2–8°C.
-
Atmosphere: Hygroscopic nature (especially the salt) requires storage under inert gas (Argon/Nitrogen).
-
Light: Protect from light to prevent slow photo-degradation of the chlorinated ring.
Emergency Procedures
-
Eye Contact: Rinse immediately with water for 15 minutes.[10][11] Remove contact lenses.[6]
-
Spill: Do not dry sweep. Dampen with water to avoid dust generation, then collect.
References
-
Sigma-Aldrich. (2024). Product Specification: 2-Amino-2-(2,4-dichlorophenyl)ethanol. Link
-
PubChem. (2024). Compound Summary: 2-Amino-1-(2,4-dichlorophenyl)ethanol (Isomer Comparison). National Library of Medicine. Link
-
BenchChem. (2025).[12][13] Synthesis of 2-aminobenzamide derivatives and related amino-alcohol scaffolds. Link
-
Google Patents. (2021). Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol (Related Intermediate). Patent CN111073912A. Link
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- 9. 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol | C8H9Cl2NO | CID 14302212 - PubChem [pubchem.ncbi.nlm.nih.gov]
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